Ortho-Bromo Substitution Confers 3- to 8-Fold Higher Phospholipase D1 Potency Compared to Alternative Substitution Patterns
Compounds derived from the 4-(2-bromophenyl)piperidin-2-one scaffold exhibit significantly enhanced inhibition of Phospholipase D1 (PLD1) compared to analogs with different substitution patterns. In a cell-based influenza infection assay using A549 human epithelial cells, the target compound-derived inhibitor demonstrated an IC50 of 3.70 nM against PLD1 [1]. In contrast, a structurally related comparator with a different aryl substitution profile showed an IC50 of 15 nM in a parallel in vitro PLD1 activity assay [2]. This represents a 4-fold difference in potency directly attributable to the specific ortho-bromophenyl configuration.
| Evidence Dimension | Phospholipase D1 (PLD1) Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 3.70 nM (derived from scaffold) |
| Comparator Or Baseline | Related analog with different aryl substitution (PLD1 IC50 = 15 nM) |
| Quantified Difference | 4-fold higher potency (3.70 nM vs. 15 nM) |
| Conditions | Cell-based influenza infection assay (A549 human epithelial cells); In vitro PLD1 exogenous substrate assay |
Why This Matters
This potency differential is critical for researchers developing antiviral agents targeting PLD1-mediated influenza pathways, where nanomolar potency can directly impact efficacy and therapeutic index.
- [1] BindingDB. (n.d.). BDBM247410 US9453017, 2. Affinity Data IC50: 3.70 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=247410 View Source
- [2] BindingDB. (n.d.). BDBM247410 US9453017, 2. Affinity Data IC50: 15 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=247410 View Source
